molecular formula C10H14N2O B1427450 3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one CAS No. 1339391-36-4

3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one

Cat. No. B1427450
M. Wt: 178.23 g/mol
InChI Key: XVWKRIWRPGKOIL-UHFFFAOYSA-N
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Description

“3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1339391-36-4 . It has a molecular weight of 178.23 and its IUPAC name is 3-(1-methyl-1H-pyrazol-5-yl)cyclohexanone . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one” is 1S/C10H14N2O/c1-12-10(5-6-11-12)8-3-2-4-9(13)7-8/h5-6,8H,2-4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 178.23 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to produce compounds through nucleophilic substitution and condensation followed by hydrolysis. The resulting compounds exhibit electronic polarization and are linked by hydrogen bonds to form distinct molecular structures (Orrego Hernandez et al., 2015).
  • Active methylene compounds react with N-confused porphyrin to yield novel N-confused porphyrin derivatives, showcasing the versatility of pyrazole derivatives in chemical synthesis (Li et al., 2011).

Molecular Interactions and Properties

  • The synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl- 1H-pyrazol-5-ol) and its detailed spectroscopic analysis provide insights into the chemical behavior and characteristics of such compounds (Eller & Holzer, 2008).
  • Ultraviolet stabilizers based on C-(2'-hydroxyphenyl)pyrazoles, including derivatives of the compound of interest, demonstrate the potential for pyrazole compounds in materials science, particularly in UV protection (Catalán et al., 1992).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(2-methylpyrazol-3-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-10(5-6-11-12)8-3-2-4-9(13)7-8/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWKRIWRPGKOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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